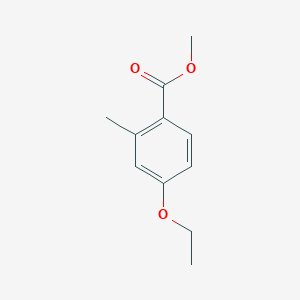

Methyl 4-ethoxy-2-methylbenzoate

Description

Contextualization of Benzoate (B1203000) Esters within Synthetic Chemistry

Benzoate esters, compounds containing the C₆H₅COOR group, are a significant class of carboxylic acid derivatives. pbworks.com Their importance in synthetic chemistry is multifaceted. They are frequently used as building blocks for more complex molecules in the pharmaceutical and fine chemical industries. academicpublishers.org The ester functional group is generally less reactive than acid chlorides or anhydrides, making it a stable motif in many biologically relevant molecules, including lipids. pbworks.com

The most fundamental method for synthesizing these esters is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. pbworks.comucla.edu This equilibrium-driven process often requires an excess of one reactant or the removal of water to achieve high yields. pbworks.comusm.my To enhance efficiency, modern synthetic protocols have introduced improvements such as microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and the use of solid acid catalysts like zirconium or titanium-based solids for easier, more environmentally friendly separation. academicpublishers.orgusm.mymdpi.com Beyond synthesis, the ester group can undergo various transformations, including hydrolysis back to the carboxylic acid, or conversion to amides and alcohols, highlighting its versatility as a synthetic intermediate. pbworks.com

Academic Significance and Research Scope of Methyl 4-ethoxy-2-methylbenzoate

While the broader class of substituted benzoate esters is well-documented, specific academic research focusing exclusively on this compound is limited. The compound is not widely cited in major chemical literature, suggesting it is either a niche research chemical or a synthetic intermediate whose properties have not been extensively characterized in isolation. However, its structure—a tri-substituted benzene (B151609) ring with methyl ester, ethoxy, and methyl groups—allows for a scientifically-grounded estimation of its properties and synthetic pathways based on well-understood principles of organic chemistry and data from its close structural analogs.

Probable Synthesis: The synthesis of this compound would most likely proceed via the Fischer esterification of its corresponding carboxylic acid, 4-ethoxy-2-methylbenzoic acid, with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. ucla.eduuomustansiriyah.edu.iq The reaction involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from methanol. uomustansiriyah.edu.iq Subsequent proton transfer and elimination of a water molecule yield the final ester product. uomustansiriyah.edu.iq The presence of an ortho-substituent (the 2-methyl group) might slightly hinder the reaction rate due to steric effects compared to less substituted benzoic acids. researchgate.net

Physicochemical Properties (Inferred from Analogs): Directly measured physical and chemical data for this compound are not readily available in public databases. However, we can infer its likely properties by examining closely related compounds. The following table compares data for similar substituted methyl and ethyl benzoates.

| Property | Methyl 4-ethoxybenzoate nih.gov | Methyl 4-methoxy-2-methylbenzoate | Ethyl 4-methylbenzoate sigmaaldrich.com | Methyl 4-methylbenzoate thegoodscentscompany.com |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 164.20 g/mol | 150.17 g/mol |

| Boiling Point | Not available | Not available | 235 °C (lit.) | 103-104 °C @ 15 mmHg |

| Refractive Index | Not available | Not available | n20/D 1.508 (lit.) | Not available |

| Density | Not available | Not available | 1.025 g/mL at 25 °C (lit.) | Not available |

This table presents data for structural analogs to provide a comparative context for the likely properties of this compound.

Overview of Advanced Research Domains for this compound

Given the limited direct research, the potential advanced applications of this compound can be extrapolated from studies on other polysubstituted benzoate esters. These compounds are valuable scaffolds in medicinal chemistry and materials science.

One significant area of research is the development of small-molecule inhibitors for therapeutic targets. For instance, complex substituted benzoic acid derivatives have been designed as inhibitors of anti-apoptotic proteins, which are crucial in cancer research. The specific substitution pattern on the benzene ring is critical for achieving potent and selective binding to the target protein.

Furthermore, substituted benzoates serve as key intermediates in the synthesis of more complex heterocyclic systems with biological activity. A notable example is the synthesis of 1,2-benzothiazine derivatives, which have shown anti-inflammatory properties, starting from substituted hydroxy benzoates. sigmaaldrich.comgoogle.com The functional groups on this compound (ester, ether, and an activated aromatic ring) make it a versatile precursor for multi-step syntheses. For example, a patent details a multi-step synthesis starting from 2-fluorotoluene (B1218778) to produce methyl 2-methyl-4-acetyl benzoate, a compound with a similar substitution pattern, for use as a chemical intermediate. google.com This underscores the role of such molecules as building blocks for creating more complex and potentially pharmacologically active compounds.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 4-ethoxy-2-methylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)7-9)11(12)13-3/h5-7H,4H2,1-3H3 |

InChI Key |

QLFSGRAAKXOMLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OC)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation of Methyl 4 Ethoxy 2 Methylbenzoate

Regioselective and Stereoselective Synthetic Pathways to Methyl 4-ethoxy-2-methylbenzoate

The construction of the this compound molecule hinges on the strategic installation of three distinct functional groups—a methyl group, an ethoxy group, and a methyl ester—onto a benzene (B151609) ring at specific positions (ortho, para, and the carboxylate position, respectively). This requires a carefully planned synthetic sequence to ensure the desired regiochemistry.

Advanced Esterification Techniques and Process Optimization

The final and crucial step in the synthesis of this compound is the esterification of its carboxylic acid precursor, 4-ethoxy-2-methylbenzoic acid. While classic Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a fundamental method, its efficiency can be hampered by equilibrium limitations. masterorganicchemistry.comtcu.edu To drive the reaction towards the product, a large excess of the alcohol (methanol in this case) is often employed, or water is removed as it is formed. tcu.edu

Modern advancements have introduced more sophisticated techniques to overcome these limitations. For instance, the use of trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate, provides a powerful and often high-yielding method for methyl esterification, even with sterically hindered carboxylic acids. orgsyn.org Another approach involves the use of coupling reagents that activate the carboxylic acid.

The optimization of esterification processes often involves a systematic study of various parameters. Key variables include the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. For example, a patent describes a process for preparing benzoic acid esters using a metal-containing catalyst with a stepwise increase in temperature, which can enhance both the reaction rate and the yield of the final product. google.com

Strategic Aromatic Functionalization for Precursor Synthesis

The synthesis of the key precursor, 4-ethoxy-2-methylbenzoic acid, requires the regioselective functionalization of an aromatic starting material. A plausible synthetic route could start from a simpler, commercially available substituted toluene (B28343) or phenol.

For instance, starting with 2-methylphenol (o-cresol), one could first introduce a nitro group at the para-position via electrophilic aromatic substitution. The directing effects of the hydroxyl and methyl groups would favor this regiochemistry. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce a cyano group. The ethoxy group could be introduced via Williamson ether synthesis by reacting the phenolic hydroxyl group with an ethylating agent. Finally, hydrolysis of the cyano group would yield the desired carboxylic acid.

Alternatively, a route starting from 4-hydroxy-2-methylbenzoic acid could be envisioned. Etherification of the phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base would directly yield 4-ethoxy-2-methylbenzoic acid. The regioselectivity here is predetermined by the starting material.

A Chinese patent details a synthetic method for a related compound, methyl 2-methyl-4-acetylbenzoate, starting from 2-fluorotoluene (B1218778). google.com This multi-step process involves acylation, cyanation, hydrolysis, and finally esterification, highlighting the intricate planning required for synthesizing polysubstituted aromatics. google.com

Innovative Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex molecules in a single synthetic operation. acs.orgnih.govrsc.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to generate highly functionalized benzoate (B1203000) derivatives. acs.org For instance, a novel four-component reaction has been developed for the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives from 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols. acs.org Such strategies showcase the potential for developing new, atom-economical routes to complex benzoates.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also represent an advanced approach. While specific examples leading directly to this compound are scarce in the literature, the development of such a process would be a significant synthetic achievement.

Catalytic Systems in the Synthesis of this compound

The role of catalysts is paramount in the synthesis of this compound, particularly in the esterification step. Catalysts not only accelerate the reaction but can also influence the selectivity and efficiency of the transformation.

Development and Application of Novel Homogeneous Catalysts

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification reactions. Traditional catalysts include strong mineral acids like sulfuric acid and hydrochloric acid. dergipark.org.tr While effective, these catalysts can lead to corrosion issues and are often difficult to separate from the reaction mixture. dergipark.org.tr

To address these drawbacks, research has focused on developing milder and more selective homogeneous catalysts. For example, p-toluenesulfonic acid is another commonly used acid catalyst. mdpi.com Metal-based homogeneous catalysts, such as tin(II) compounds, have also been employed, particularly for high-temperature esterifications. google.com A patent discloses a process for preparing benzoic esters using a tin(II) compound as a catalyst, which can be separated by filtration or centrifugation after the reaction. google.com Zirconium complexes have also been shown to be effective and moisture-tolerant catalysts for esterification. nih.gov

Design and Evaluation of Heterogeneous Catalysts for Enhanced Efficiency

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and potential for recycling, making processes more environmentally friendly and cost-effective. dergipark.org.trscielo.brresearchgate.net

Solid acid catalysts are a major class of heterogeneous catalysts for esterification. mdpi.com These include ion-exchange resins, zeolites, and supported heteropolyacids. dergipark.org.tr For instance, a study reported the use of a Zr/Ti solid acid catalyst for the synthesis of a series of methyl benzoates, demonstrating good activity and the potential for catalyst recovery and reuse. mdpi.com The specific surface area and pore size of such catalysts can significantly influence their catalytic performance. mdpi.com

Another study investigated the use of alkaline earth layered benzoates (e.g., barium benzoate) as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.brresearchgate.net These catalysts showed good conversion rates and could be recycled for multiple reaction cycles without a significant loss of activity. researchgate.net

Biocatalytic Strategies and Enzymatic Transformations

The use of enzymes, particularly lipases, for the synthesis of esters has gained considerable attention as a green alternative to chemical catalysis. These biocatalytic methods often proceed under mild reaction conditions with high selectivity, minimizing the formation of byproducts. While specific literature on the enzymatic synthesis of this compound is not abundant, the principles can be derived from studies on structurally related benzoates.

Enzyme-catalyzed synthesis of methyl benzoate has been successfully demonstrated using lipases such as Candida rugosa lipase. nih.gov This process typically involves the direct esterification of the corresponding carboxylic acid in an organic solvent system. nih.gov For the synthesis of this compound, a similar approach would involve the esterification of 4-ethoxy-2-methylbenzoic acid with methanol (B129727), catalyzed by a suitable lipase.

Several factors are known to influence the efficiency of such enzymatic esterifications. The choice of solvent is critical; it must solubilize both the carboxylic acid and the alcohol without denaturing the enzyme. nih.gov The water content of the reaction medium is also a crucial parameter, as a minimal amount of water is necessary to maintain the active conformation of the lipase, though excess water can promote the reverse hydrolysis reaction. nih.govnih.gov

The molar ratio of the substrates (alcohol to carboxylic acid) also plays a significant role. An excess of the alcohol can shift the equilibrium towards the product side, increasing the yield of the ester. nih.gov However, very high concentrations of short-chain alcohols like methanol can sometimes lead to enzyme inhibition. nih.gov Temperature and enzyme concentration are other key variables that need to be optimized to achieve maximum conversion and reaction rate. nih.gov

The table below summarizes typical parameters that would be considered in the development of a biocatalytic synthesis for this compound, based on findings from related enzymatic esterifications.

Table 1: Key Parameters for Biocatalytic Esterification

| Parameter | Description | Potential Impact on Synthesis |

|---|---|---|

| Enzyme | Lipase from sources like Candida antarctica (e.g., Novozym 435), Candida rugosa, or Porcine pancreas. nih.govnih.gov | Determines catalytic efficiency, selectivity, and stability. |

| Substrates | 4-ethoxy-2-methylbenzoic acid and Methanol. | Reactants for the esterification reaction. |

| Solvent | Organic solvents like hexane, toluene, or a mixture thereof. nih.gov | Affects substrate solubility and enzyme activity. |

| Molar Ratio | The ratio of Methanol to 4-ethoxy-2-methylbenzoic acid. | Influences reaction equilibrium and can affect enzyme activity. |

| Water Content | The amount of water present in the reaction medium. nih.gov | Essential for enzyme activity, but excess can lead to hydrolysis. |

| Temperature | The reaction temperature, typically in the range of 30-70°C. nih.gov | Affects reaction rate and enzyme stability. |

Investigation of Reaction Mechanisms Governing this compound Formation

The formation of this compound via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, proceeds through a well-established mechanistic pathway. libretexts.orguomustansiriyah.edu.iq This mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester. uomustansiriyah.edu.iq The investigation of this mechanism for specific substrates often involves a combination of kinetic studies, isotopic labeling experiments, and spectroscopic monitoring.

Kinetic studies are fundamental to understanding the factors that control the rate of esterification and to identify the rate-limiting step of the reaction. For the Fischer esterification of benzoic acid and its derivatives, the reaction rate is typically dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. researchgate.netnih.gov

The table below outlines the expected impact of various parameters on the reaction kinetics, based on studies of similar esterification reactions.

Table 2: Factors Influencing Reaction Kinetics in Fischer Esterification

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increases reaction rate. researchgate.net | Provides the necessary activation energy for the reaction. |

| Catalyst Concentration | Increases reaction rate up to a certain point. researchgate.net | A higher concentration of the acid catalyst leads to a higher concentration of the protonated carboxylic acid, the reactive intermediate. |

| Alcohol to Acid Ratio | An increase can enhance the forward reaction rate. researchgate.net | Shifts the equilibrium towards the formation of the ester. |

| Water Concentration | Decreases the net rate of esterification. usm.my | As a product of the reaction, its presence shifts the equilibrium towards the reactants (hydrolysis). |

| Substituent Effects | The electronic and steric nature of the substituents on the benzoic acid affects the nucleophilicity of the carbonyl oxygen and the accessibility of the carbonyl carbon. | Electron-donating groups can increase the nucleophilicity of the carbonyl oxygen, facilitating protonation, while steric hindrance from the ortho-methyl group might slightly impede the nucleophilic attack of methanol. |

Isotopic labeling is a powerful technique used to trace the path of atoms during a chemical reaction, providing definitive evidence for a proposed mechanism. libretexts.org In the context of Fischer esterification, oxygen-18 (¹⁸O) labeling experiments have been instrumental in confirming the reaction pathway. libretexts.orgyoutube.com

Specifically, when the esterification of a carboxylic acid is carried out with an ¹⁸O-labeled alcohol, the ¹⁸O isotope is found exclusively in the resulting ester and not in the water molecule that is formed as a byproduct. libretexts.orgyoutube.com This observation unequivocally demonstrates that the oxygen atom from the alcohol becomes the alkoxy oxygen of the ester, and the hydroxyl group of the carboxylic acid is eliminated as water. libretexts.org

Applying this to the synthesis of this compound, if the reaction were performed using ¹⁸O-labeled methanol (CH₃¹⁸OH) and unlabeled 4-ethoxy-2-methylbenzoic acid, the resulting this compound would incorporate the ¹⁸O isotope. This would provide conclusive evidence that the reaction proceeds via the standard Fischer esterification mechanism where the alcohol acts as the nucleophile.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time. researchgate.net These methods allow for the observation of the disappearance of reactants and the appearance of products, and in some cases, the detection of transient intermediates. researchgate.net

For the synthesis of this compound, FTIR spectroscopy could be employed to follow the reaction by monitoring the characteristic vibrational frequencies of the functional groups involved. The decrease in the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the concomitant increase in the C-O stretching band of the ester (around 1280 cm⁻¹ and 1100 cm⁻¹) would indicate the progress of the esterification. rsc.org The carbonyl (C=O) stretching frequency also shifts from that of the carboxylic acid (around 1700 cm⁻¹) to that of the ester (around 1720 cm⁻¹). nist.gov

By continuously recording spectra during the reaction, a kinetic profile can be constructed, providing data on the reaction rate under different conditions. While direct spectroscopic observation of the tetrahedral intermediate in the Fischer esterification is challenging due to its transient nature, the kinetic data obtained from in-situ monitoring can be used to support the proposed mechanism.

Chemical Transformations and Reactivity Profiling of Methyl 4 Ethoxy 2 Methylbenzoate

Hydrolytic and Transesterification Behavior of the Ester Moiety

The ester group in methyl 4-ethoxy-2-methylbenzoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: Mechanistic and Kinetic Aspects

Under acidic conditions, the hydrolysis of this compound to 4-ethoxy-2-methylbenzoic acid and methanol (B129727) can be achieved. quora.com The reaction is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid. quora.com

| Reactant | Catalyst | Product | Reference |

| Methyl benzoate (B1203000) | Sulfuric acid, Water | Benzoic acid, Methanol | quora.com |

This table illustrates the general principle of acid-catalyzed ester hydrolysis, which is applicable to this compound.

Base-Catalyzed Hydrolysis: Reaction Pathways and Conditions

Base-catalyzed hydrolysis, or saponification, of this compound proceeds via a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. chegg.com The reaction is effectively irreversible because the final deprotonation step drives the equilibrium towards the products. To obtain the free carboxylic acid, an acidic workup is necessary to protonate the carboxylate salt. chemspider.com

Studies on the hydrolysis of similar methyl benzoates have shown that the reaction can be carried out using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide. chemspider.com The reaction rate is influenced by factors such as temperature and the concentration of the base. researchgate.net For instance, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate was achieved by refluxing with sodium hydroxide in a mixture of water and methanol for 4 hours. chemspider.com

| Reactant | Base | Product | Conditions | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | Reflux in Water/Methanol | chemspider.com |

| Methyl benzoates | KOH | Benzoic acids | 200-300 °C in 2% KOH solution |

This table provides examples of base-catalyzed hydrolysis of related methyl esters, demonstrating the general conditions and outcomes.

Transesterification Reactions with Diverse Alcohols and Their Selectivity

Transesterification is a process where the ester group of this compound reacts with an alcohol in the presence of a catalyst to form a new ester and methanol. This reaction can be catalyzed by both acids and bases. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, especially when dealing with multifunctional molecules.

In the context of palladium-catalyzed Suzuki-Miyaura reactions, it has been observed that the choice of alcohol as a co-solvent can lead to competing transesterification reactions. nih.gov For example, when using methanol as a co-solvent, transesterification can occur, consuming the starting ester. nih.gov Switching to other alcohols like ethanol (B145695) or isopropanol (B130326) can alter the rate of this side reaction. nih.gov This highlights the importance of solvent selection in controlling the outcome of reactions involving esters.

Aromatic Ring Functionalization of this compound

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methyl groups. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Scope

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to specific positions on the benzene ring based on the nature of the existing substituents. Both the ethoxy and methyl groups are ortho-, para-directing activators. However, the ester group is a meta-directing deactivator. The interplay of these directing effects determines the position of substitution.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, a related compound, using a mixture of nitric acid and sulfuric acid, primarily yields the meta-substituted product due to the directing effect of the ester group. aiinmr.commnstate.edu However, for this compound, the strong activating and ortho, para-directing effects of the ethoxy and methyl groups are expected to dominate. The ethoxy group at position 4 and the methyl group at position 2 would direct incoming electrophiles to positions 3 and 5.

| Reaction | Reagents | Key Feature | Reference |

| Nitration of Methyl Benzoate | Nitric Acid, Sulfuric Acid | Forms nitronium ion (NO2+) as the electrophile. aiinmr.com | aiinmr.commnstate.edu |

This table describes a general electrophilic aromatic substitution reaction, providing insight into the types of reagents used.

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich benzene rings unless they are activated by strong electron-withdrawing groups, typically nitro groups, positioned ortho or para to a leaving group. For a molecule like this compound, direct SNAr is not a feasible pathway under normal conditions.

However, if the aromatic ring were modified to contain a good leaving group (like a halogen) and a strong electron-withdrawing group, SNAr could occur. For instance, in 2,4-dichloroquinazoline, which has a nitrogen-containing heterocyclic ring system, regioselective SNAr at the 4-position is a well-documented process for synthesizing 4-aminoquinazolines. nih.gov This regioselectivity is attributed to the electronic properties of the ring system, where the carbon at the 4-position is more susceptible to nucleophilic attack. nih.gov While not directly applicable to this compound, this illustrates the principles of SNAr on activated aromatic systems.

Metalation and Directed Ortho Metalation (DoM) Strategies

Metalation of an aromatic ring, particularly through Directed Ortho Metalation (DoM), is a powerful strategy for regioselective functionalization. wikipedia.org This process involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

For this compound, the key directing groups are the ester, the ethoxy group, and the methyl group. The relative directing ability of these groups is crucial in determining the site of metalation. Alkoxy groups, such as the ethoxy group in this molecule, are recognized as moderate directing groups in DoM reactions. organic-chemistry.org The ester group, while deactivating towards electrophilic aromatic substitution, can also function as a DMG. The methyl group is generally considered a weak directing group. organic-chemistry.org

In a scenario with multiple directing groups, their positions and electronic properties dictate the outcome. baranlab.org For this compound, the ethoxy group at position 4 and the methyl group at position 2 are ortho/para-directing for electrophilic substitution, while the ester at position 1 is meta-directing. In the context of DoM, the coordination of the organolithium reagent with the heteroatoms of the directing groups is the primary driver of regioselectivity. wikipedia.org

The ethoxy group, with its Lewis basic oxygen atom, can direct lithiation to the ortho positions (3 and 5). Similarly, the ester carbonyl can direct metalation to the ortho positions (2 and 6). In this molecule, the positions ortho to the ethoxy group are position 3 and 5. The positions ortho to the ester are occupied by the methyl group (position 2) and a hydrogen (position 6). The methyl group itself does not have a heteroatom to direct lithiation.

Given the substitution pattern, a competitive metalation scenario arises. The directing power of the substituents would determine the primary site of lithiation. The ethoxy group would direct metalation to position 3 or 5. The ester group would direct metalation to position 6. The steric hindrance from the adjacent methyl group might influence the accessibility of these positions.

A general representation of a DoM reaction is as follows:

An aromatic compound with a DMG interacts with an alkyllithium reagent (e.g., n-butyllithium). chemicalbook.com

The alkyllithium deprotonates the ring at the ortho position, forming an aryllithium intermediate. chemicalbook.com

This intermediate reacts with an electrophile (E+) to introduce a new substituent. organic-chemistry.org

Reactivity of the Ethoxy and Methyl Substituents in this compound

Beyond the reactivity of the aromatic ring itself, the ethoxy and methyl substituents on this compound can undergo various chemical transformations.

Chemical Modifications of the Ethoxy Group

The ethoxy group (–O–CH₂CH₃) is generally stable. However, under certain conditions, the ether linkage can be cleaved. A common transformation for aryl ethers is demethylation or, in this case, de-ethylation, to yield the corresponding phenol. This is often achieved using strong acids or Lewis acids. For instance, demethylation of aryl methyl ethers has been accomplished with various reagents, including amines at high temperatures. researchgate.net While specific examples for the de-ethylation of this compound are not detailed in the literature, analogous reactions on similar substrates suggest this possibility.

Another potential reaction involves the ether linkage itself. In a study on a related compound, methyl 4-hydroxy-3,5-dimethoxybenzoate was reacted with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to form methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate. researchgate.net This demonstrates the reactivity of a hydroxyl group to form an ether linkage, a reaction that could be reversed under appropriate hydrolytic conditions to cleave the ethoxy group.

| Reaction Type | Reagents | Product Type | Notes |

| De-ethylation | Strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃), or high-temperature amines researchgate.net | Phenol | General reaction for aryl ethers. |

| Ether Cleavage | Hydrolytic conditions | Phenol | Reversal of ether formation. |

Transformations Involving the Aromatic Methyl Group

The aromatic methyl group is also subject to chemical modification, most notably oxidation. The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. ncert.nic.in

A common transformation is the oxidation of an alkylbenzene to a carboxylic acid. ncert.nic.in Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose. thegoodscentscompany.com This reaction generally proceeds if there is at least one benzylic hydrogen present. ncert.nic.in The oxidation of the methyl group on this compound would yield a dicarboxylic acid derivative.

Another potential reaction at the benzylic position is radical halogenation. Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be brominated to form a benzylic bromide. ncert.nic.in This benzylic halide is a versatile intermediate for further synthetic transformations. ncert.nic.in

| Reaction Type | Reagents | Product Type | Notes |

| Oxidation | KMnO₄, H₂CrO₄ thegoodscentscompany.com | Carboxylic Acid | A common reaction for alkylbenzenes. ncert.nic.in |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Benzylic Bromide | Creates a versatile synthetic intermediate. ncert.nic.in |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Ethoxy 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For Methyl 4-ethoxy-2-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon-¹³C signals, offering deep insights into its molecular framework.

Two-dimensional NMR techniques are indispensable for mapping the complex network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethoxy group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each carbon signal based on the chemical shift of its corresponding proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the preferred conformation of the molecule. For example, it could reveal the spatial proximity between the protons of the C2-methyl group and the aromatic proton at C3, or between the ethoxy group protons and the aromatic proton at C5.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 | - | ~128.0 | H3, H5, H6 → C1 |

| C2-CH₃ | ~2.4 | ~21.0 | C2-CH₃ → C1, C2, C3 |

| H3 | ~7.8 | ~130.0 | H3 → C1, C2, C4, C5 |

| C4-O-CH₂-CH₃ | 4.0-4.1 (CH₂) / 1.4-1.5 (CH₃) | ~63.5 (CH₂) / ~14.5 (CH₃) | O-CH₂ → C4; O-CH₂-CH₃ → O-CH₂ |

| H5 | ~6.8 | ~114.0 | H5 → C1, C3, C4 |

| H6 | ~6.7 | ~116.0 | H6 → C1, C2, C4 |

| C=O | - | ~167.0 | O-CH₃ → C=O |

| O-CH₃ | ~3.9 | ~52.0 | O-CH₃ → C=O |

Note: Chemical shift values are estimates and can vary based on solvent and experimental conditions.

The ethoxy group attached to the aromatic ring is not static; it rotates around the C4-O bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, by lowering the temperature, this rotation can be slowed. Variable Temperature (VT) NMR is the technique used to study such dynamic processes. researchgate.net

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystalline forms—and for characterizing amorphous (non-crystalline) material. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net The chemical shifts observed in ssNMR can differ from those in solution due to the effects of the crystal lattice packing. Different crystalline polymorphs would exhibit distinct sets of chemical shifts, allowing for their identification and characterization. Amorphous forms, lacking long-range order, typically show much broader peaks compared to their crystalline counterparts. This makes ssNMR a powerful tool for analyzing the physical form of a solid sample of this compound. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Bond Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of a molecule's bonds. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's electronic and structural environment. amazonaws.com

The ester carbonyl (C=O) group provides one of the most intense and easily identifiable peaks in the infrared spectrum. For aromatic esters, this stretching vibration typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.com The exact position is influenced by several factors:

Conjugation: The adjacent aromatic ring allows for electronic conjugation with the carbonyl group. This delocalization of electrons slightly weakens the C=O double bond, lowering its vibrational frequency compared to a saturated ester (which typically absorbs between 1750-1735 cm⁻¹). uomustansiriyah.edu.iqresearchgate.net

Substituent Effects: The electron-donating ethoxy group at the para-position further enhances this resonance effect, pushing the frequency to the lower end of the typical range. The methyl group at the ortho-position has a weaker electronic effect but can sterically influence the conformation and planarity of the ester group relative to the ring, which can also subtly affect the carbonyl frequency. chemicalforums.com

Environmental Effects: The polarity of the solvent can influence the carbonyl stretching frequency. Polar solvents can stabilize the polarized resonance form of the carbonyl group, leading to a slight decrease in the vibrational frequency.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Characteristic of hydrogens on the benzene (B151609) ring. libretexts.org |

| Aliphatic C-H | Stretch | 3000-2850 | From the methyl and ethoxy groups. |

| Ester C=O | Stretch | 1730-1715 | Strong, sharp peak. Position influenced by conjugation and substituents. spectroscopyonline.com |

| Aromatic C=C | Stretch | 1600-1450 | A series of peaks characteristic of the benzene ring. libretexts.org |

| C-O | Stretch | 1310-1250 | Strong C-C-O stretch of the ester group. spectroscopyonline.com |

| C-O | Stretch | 1130-1100 | O-C-C stretch of the ester group. spectroscopyonline.com |

| C-H Out-of-Plane Bend | Bend | 830-780 | Strong absorption indicative of 1,2,4-trisubstitution. libretexts.org |

The benzene ring itself has a set of characteristic vibrational modes. The substitution pattern on the ring significantly influences the positions of these bands, particularly the out-of-plane (OOP) C-H bending vibrations. scispace.com

For a 1,2,4-trisubstituted benzene ring, a strong absorption is typically observed in the 830-780 cm⁻¹ region of the IR spectrum. libretexts.orgresearchgate.net This band arises from the OOP bending of the remaining hydrogen atoms on the ring and serves as a reliable diagnostic marker for this specific substitution pattern. spectroscopyonline.com Other ring vibrations, such as the C=C stretches between 1600 and 1450 cm⁻¹, are also present but their patterns can be more complex. The combination of the ethoxy and methyl substituents influences the electronic distribution within the ring, which in turn affects the force constants of the various bonds and thus the precise frequencies of these vibrational modes. scispace.com A complete analysis often involves comparing both FT-IR and Raman spectra, as some modes may be more active in one technique than the other.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular conformation and the arrangement of molecules within the crystal lattice. While a specific crystal structure determination for this exact compound is not widely reported, analysis of closely related benzoate (B1203000) esters allows for a detailed prediction of its crystallographic parameters. nih.govresearchgate.net

A hypothetical table of crystallographic data, based on typical values for similar organic compounds, is presented below. researchgate.netresearchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~7-9 |

| c (Å) | ~17-20 |

| β (°) | ~90-100 |

| Volume (ų) | ~1800-2200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.2-1.3 |

This table is illustrative and based on data from related structures.

The stability of a molecular crystal is governed by a network of non-covalent interactions that dictate the three-dimensional packing arrangement. mdpi.comrsc.org For this compound, the crystal packing would be dominated by a combination of weak hydrogen bonds and van der Waals forces.

Key intermolecular interactions expected in the crystal lattice include:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. It would likely form multiple short contacts with aromatic and aliphatic C-H groups from neighboring molecules, linking them into chains or sheets. researchgate.net

C-H···π Interactions: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor. Interactions between the C-H bonds of the methyl or ethoxy groups and the π-system of an adjacent molecule are common features in the packing of similar aromatic esters. nih.goviucr.org

These interactions collectively create a densely packed structure that maximizes thermodynamic stability. chemrxiv.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | C-H (aromatic, alkyl) | O=C (ester carbonyl) | ~2.4 - 2.9 |

| C-H···π Interaction | C-H (methyl, ethoxy) | π-system (benzene ring) | ~2.6 - 3.0 |

This table summarizes potential intermolecular interactions based on analyses of analogous structures. nih.govresearchgate.net

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, its structural relatives, such as methyl paraben (methyl 4-hydroxybenzoate), are known to exhibit multiple polymorphic forms. researchgate.net Investigation into the polymorphism of this compound would involve crystallization under various conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice in a specific stoichiometric ratio. nih.govmdpi.com This approach could be employed to create new solid forms of this compound with tailored properties. Potential coformers could be selected based on their ability to form complementary hydrogen bonding motifs, such as dicarboxylic acids or amides. The formation of co-crystals can be achieved through methods like solvent evaporation, grinding, or slurry crystallization. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₁₁H₁₄O₃), the exact mass can be calculated and measured, providing a powerful confirmation of its identity.

Calculated Exact Mass of C₁₁H₁₄O₃:

Monoisotopic Mass: 194.0943 Da

The high mass accuracy of HRMS allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion M⁺˙ at m/z 194) and its subsequent fragmentation to produce a spectrum of product ions. This process provides detailed structural information. The fragmentation pathways for substituted benzoate esters are well-understood and allow for a predictable fragmentation pattern for this compound. researchgate.netresearchgate.net

The major fragmentation pathways under Electron Ionization (EI) are expected to be:

Loss of an Ethylene (B1197577) Molecule (C₂H₄): A characteristic fragmentation for ethoxy aromatic compounds involves a McLafferty-type rearrangement, leading to the loss of ethylene (28 Da) from the ethoxy group. This would produce a radical cation at m/z 166.

Loss of a Methoxy (B1213986) Radical (•OCH₃): Cleavage of the ester group can result in the loss of a methoxy radical (31 Da), forming an acylium ion at m/z 163.

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the ring and the ester group results in the loss of the carbomethoxy radical (59 Da), yielding a prominent ion at m/z 135. This ion can subsequently lose ethylene to form an ion at m/z 107.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 194 | C₂H₄ (ethylene) | 166 | Methyl 4-hydroxy-2-methylbenzoate radical cation |

| 194 | •OCH₃ (methoxy radical) | 163 | 4-Ethoxy-2-methylbenzoyl cation |

| 194 | •COOCH₃ (carbomethoxy radical) | 135 | 4-Ethoxy-2-methylphenyl radical cation |

| 135 | C₂H₄ (ethylene) | 107 | 4-Hydroxy-2-methylphenyl cation |

This table outlines the expected primary fragmentation pathways for this compound based on established fragmentation patterns of related compounds. researchgate.net

Isotopic analysis, particularly through the use of stable isotope-labeled internal standards, is a powerful technique for the accurate quantification of a target analyte in complex matrices. researchgate.net In the context of monitoring the synthesis or degradation of this compound, a deuterated or ¹³C-labeled version of the molecule could be synthesized and used as an internal standard.

For example, using methanol-d4 (B120146) for the esterification step would produce Methyl-d3 4-ethoxy-2-methylbenzoate. The resulting labeled compound would have a molecular ion at m/z 197. By adding a known amount of this standard to a reaction mixture, the quantity of the unlabeled analyte (m/z 194) can be determined with high precision using LC-MS or GC-MS, as the labeled and unlabeled compounds will co-elute but be distinguished by their mass-to-charge ratio. nih.gov This method corrects for variations in sample preparation and instrument response, making it the gold standard for quantitative analysis. epa.gov

Computational and Theoretical Chemistry Applications for Methyl 4 Ethoxy 2 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy. DFT studies on molecules similar to Methyl 4-ethoxy-2-methylbenzoate, such as anisole (B1667542) and other substituted benzoates, have demonstrated its utility in understanding their behavior. rsc.orgrsc.org

The potential energy surface of this compound is expected to be relatively flat, with small energy barriers for the rotation of the methyl and ethoxy groups. acs.org The most stable conformer would likely have the carbonyl group of the ester pointing away from the ortho-methyl group to minimize steric hindrance. The ethoxy group's conformation will also be influenced by a balance of steric and electronic effects.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C(ar)-C(ester) | 1.51 Å |

| C=O | 1.22 Å | |

| C(ester)-O | 1.35 Å | |

| O-C(methyl) | 1.45 Å | |

| C(ar)-O(ethoxy) | 1.37 Å | |

| O(ethoxy)-C(ethyl) | 1.44 Å | |

| Bond Angle | C(ar)-C(ester)-O | 118° |

| C(ester)-O-C(methyl) | 116° | |

| C(ar)-O(ethoxy)-C(ethyl) | 119° | |

| Dihedral Angle | C(ar)-C(ar)-C(ester)-O | ~30° |

Note: These are representative values based on DFT calculations of similar aromatic esters and ethers.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. rsc.org

For this compound, the electron-donating ethoxy group and the weakly activating methyl group are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. libretexts.orglibretexts.org Conversely, the electron-withdrawing ester group will lower the energy of the LUMO. The HOMO is likely to be localized on the benzene (B151609) ring and the oxygen of the ethoxy group, while the LUMO will be concentrated on the ester group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Note: These values are estimations based on DFT studies of substituted benzenes and aromatic esters.

The distribution of these orbitals and their energy levels can be used to predict the sites of electrophilic and nucleophilic attack. The regions of highest HOMO density are the most likely sites for electrophilic attack, while the areas with the highest LUMO density are susceptible to nucleophilic attack.

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic peaks would include the C=O stretch of the ester, C-O stretches of the ester and ether linkages, aromatic C=C stretching, and C-H stretching vibrations. The substitution pattern on the benzene ring also gives rise to specific out-of-plane C-H bending vibrations. spectroscopyonline.com

Table 3: Predicted and Representative Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Representative Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=O Ester Stretch | 1720 | 1725-1705 |

| Aromatic C=C Stretch | 1610, 1580, 1500 | 1625-1475 |

| C-O Ester Stretch | 1250 | 1300-1200 |

| C-O Ether Stretch | 1150 | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Note: Predicted frequencies are often systematically higher than experimental values and may be scaled for better comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts for this compound would reflect the electronic environment of each nucleus. The protons and carbons of the ethoxy and methyl groups will have characteristic shifts, while the aromatic protons and carbons will be influenced by the positions of the three different substituents.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules. nih.gov

MD simulations can explore the conformational landscape of this compound in a solvent, providing a more realistic picture of its structure than gas-phase DFT calculations. The simulations would reveal the preferred orientations of the ester and ethoxy groups in different solvents and how these conformations fluctuate over time. In a polar solvent, conformations that maximize the solvent exposure of the polar ester group might be favored. In nonpolar solvents, intramolecular interactions might play a more significant role. rsc.org These simulations can reveal the flexibility of the molecule and the timescales of conformational changes.

MD simulations are also well-suited to study how molecules of this compound interact with each other. nih.gov These simulations can predict whether the molecules tend to aggregate and, if so, the preferred arrangement of the molecules in the aggregates. For aromatic esters, π-π stacking interactions between the benzene rings and dipole-dipole interactions between the ester groups are expected to be the primary driving forces for self-assembly. acs.org The simulations can provide insights into the structure and stability of these potential aggregates in the condensed phase.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of chemical reactions at the molecular level. github.io It allows for the calculation of electron distribution, molecular geometries, and the energies of reactants, products, and the high-energy transition states that connect them. For a molecule like this compound, this approach can illuminate potential synthetic pathways and degradation mechanisms.

Elucidation of Energetic Barriers for Key Transformations

A key application of quantum chemical modeling is the determination of activation energy barriers (ΔE‡) for chemical reactions. These barriers dictate the reaction rate and are crucial for understanding reaction kinetics. Hydrolysis, the cleavage of the ester bond by water, is a fundamental transformation for benzoate (B1203000) esters.

Computational studies on the hydrolysis of various esters have established benchmarked methods for accurately predicting these energy barriers. github.io DFT calculations can map the entire reaction pathway, identifying the transition state structure and its associated energy. For instance, the hydrolysis of a benzoate ester can proceed through a multi-step addition-elimination mechanism, and each step possesses a unique energetic profile. github.io The presence of substituents on the benzene ring, such as the 4-ethoxy and 2-methyl groups in the target compound, significantly influences the electronic and steric environment of the reaction center, thereby altering the energy barrier. The ortho-methyl group, in particular, can introduce steric hindrance that may affect the approach of a nucleophile. acs.org

The table below illustrates the type of data generated from a DFT calculation for a hypothetical acid-catalyzed hydrolysis of a substituted methyl benzoate.

Table 1: Hypothetical DFT-Calculated Energetic Profile for Acid-Catalyzed Hydrolysis This table is illustrative and based on typical values for ester hydrolysis. Specific values for this compound would require dedicated computation.

| Reaction Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Ester + H₃O⁺) | Initial state with protonated water and ester. | 0.0 |

| Protonation of Carbonyl | Proton transfer to the ester's carbonyl oxygen. | -5.2 |

| Transition State 1 (TS1) | Nucleophilic attack of water on the protonated carbonyl carbon. | +18.5 |

| Tetrahedral Intermediate | Formation of a stable intermediate species. | -8.0 |

| Transition State 2 (TS2) | Proton transfer from the attacking water to the methoxy (B1213986) group. | +15.7 |

| Protonated Product Complex | Intermediate prior to methanol (B129727) departure. | -7.5 |

| Transition State 3 (TS3) | Cleavage of the C-OCH₃ bond and departure of methanol. | +21.3 |

| Products (Carboxylic Acid + CH₃OH + H⁺) | Final state showing the carboxylic acid and methanol. | -12.1 |

Computational Design of Catalytic Cycles

Beyond studying single transformations, computational chemistry is instrumental in designing and optimizing entire catalytic cycles. github.io This involves modeling the interaction of a substrate, such as this compound, with a catalyst through a series of elementary steps. By calculating the free energy of each intermediate and transition state, researchers can identify the rate-determining step, predict catalyst efficiency, and rationally design improved catalysts.

For example, in a transition-metal-catalyzed cross-coupling reaction to modify the benzoate structure, DFT calculations can model key steps such as oxidative addition, migratory insertion, and reductive elimination. These calculations help in selecting the appropriate metal, ligands, and reaction conditions to achieve high yield and selectivity. While specific catalytic cycles for this compound are not published, the methodology is broadly applicable to benzoate esters.

Table 2: Illustrative Steps in a Generic Computationally-Designed Catalytic Cycle This table represents a conceptual catalytic cycle for the functionalization of an aryl-ester compound.

| Step | Process | Computational Insight | Example Computed Parameter |

|---|---|---|---|

| 1 | Catalyst Activation | Energy required to generate the active catalytic species. | ΔG_act (kcal/mol) |

| 2 | Oxidative Addition | Energetic barrier for the substrate binding to the catalyst. | ΔG‡_OA (kcal/mol) |

| 3 | Ligand Exchange/Coordination | Binding energy of a second reactant to the metal center. | ΔE_bind (kcal/mol) |

| 4 | Migratory Insertion/Transmetalation | Energy barrier for the coupling of reactants on the metal center. | ΔG‡_MI (kcal/mol) |

| 5 | Reductive Elimination | Energy barrier to release the final product and regenerate the catalyst. | ΔG‡_RE (kcal/mol) |

Predictive Modeling and Cheminformatics Studies

Predictive modeling and cheminformatics leverage existing chemical data and computational algorithms to forecast the properties of new or unstudied molecules and to understand their relationships within the vast landscape of chemical space.

Development of Quantitative Structure-Property Relationships (QSPR) for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. aidic.it These models establish a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property.

For substituted benzoates, QSPR models can predict properties like boiling point, vapor pressure, water solubility, and the n-octanol/water partition coefficient (log Kₒw), which are critical for environmental assessment and process design. nih.gov While a specific QSPR model for this compound has not been published, models for related compounds like halogenated anisoles (methyl-phenyl ethers) show that descriptors related to molecular volume, electrostatic potential, and frontier molecular orbital energies (EHOMO, ELUMO) are highly effective. nih.gov A QSPR model is built using a "training set" of molecules with known properties and then validated with a "test set" to ensure its predictive power. mdpi.com

Table 3: Hypothetical QSPR Model for Predicting log Kₒw of Substituted Benzoates This table is for illustrative purposes. The equation and descriptor values are representative of a typical QSPR model.

| Molecular Descriptor | Symbol | Description | Hypothetical Value for this compound |

|---|---|---|---|

| Molecular Weight | MW | Total mass of the molecule. | 194.23 |

| Topological Polar Surface Area | TPSA | Surface sum over all polar atoms. | 35.5 Ų |

| Molar Refractivity | AMR | Molar volume corrected by refractive index. | 54.1 |

| Log of n-Octanol/Water Partition Coeff. | XLogP3 | A computed measure of lipophilicity. | 3.1 |

Hypothetical QSPR Equation: log Kₒw = 0.015(MW) - 0.02(TPSA) + 0.5*(XLogP3) - 1.2

Data Mining and Pattern Recognition in Chemical Space

Chemical space encompasses the entire collection of all possible molecules. Cheminformatics tools are used to map and navigate this space, allowing scientists to analyze large chemical databases, identify patterns, and understand the structural diversity of compound libraries. nih.gov A molecule like this compound can be positioned within this space based on its calculated physicochemical properties and structural fingerprints.

This positioning helps in various applications, such as identifying commercially available analogs, predicting potential biological targets by comparing its location to known active compounds, or assessing its novelty. Web-based tools like ChemMaps.com visualize the chemical space of large databases such as DrugBank, allowing for a comparison of a new molecule's properties against those of established drugs. nih.gov By analyzing the location of this compound, one could infer its "drug-likeness" or "lead-likeness" based on its proximity to clusters of known therapeutic agents. chemrxiv.org

Table 4: Comparative Analysis in Chemical Space - this compound vs. DrugBank Average DrugBank average values are conceptual and based on general characteristics of small molecule drugs.

| Property/Descriptor | This compound (Calculated/Estimated) | Average for DrugBank Small Molecules (Approx.) |

|---|---|---|

| Molecular Weight (g/mol) | 194.23 | ~350 |

| logP (Octanol/Water) | ~3.1 | ~2.5 |

| Topological Polar Surface Area (Ų) | 35.5 | ~60 |

| Number of H-Bond Donors | 0 | ~2 |

| Number of H-Bond Acceptors | 3 | ~4 |

| Number of Rotatable Bonds | 4 | ~5 |

This analysis suggests that this compound is a relatively small, moderately lipophilic molecule with properties that fall within the general range of small molecule drugs, albeit with lower polarity and hydrogen bonding capacity than the average.

Applications of Methyl 4 Ethoxy 2 Methylbenzoate in Advanced Organic Synthesis and Materials Research

Methyl 4-ethoxy-2-methylbenzoate as a Key Building Block in Multi-Step Synthesis

The strategic placement of activating and directing groups on the aromatic ring of this compound, along with the reactive ester moiety, makes it an attractive starting point for the synthesis of intricate organic molecules.

Role in the Synthesis of Complex Organic Molecules

This compound can serve as a foundational component in the assembly of complex organic structures. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. guidechem.com The aromatic ring itself is amenable to electrophilic substitution reactions, with the ethoxy and methyl groups influencing the regioselectivity of these transformations. The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecular framework, leading to the construction of elaborate target molecules. The reactivity of the core benzene (B151609) ring can be modulated to achieve desired substitutions, a common strategy in the synthesis of complex natural products and their analogues.

Utility in the Preparation of Advanced Pharmaceutical Intermediates

Substituted benzoic acid esters are prevalent structural motifs in a wide array of pharmaceutical compounds. guidechem.comnih.gov For instance, derivatives of methyl benzoate (B1203000) are utilized as intermediates in the synthesis of drugs for treating various conditions. nih.gov The structural features of this compound, specifically the substituted phenyl ring, are pertinent to the development of new therapeutic agents. By modifying the ester, ether, or the aromatic ring, a library of derivatives can be generated for screening as potential drug candidates. The synthesis of various substituted methyl benzoates has been explored for their potential as inhibitors of enzymes like carbonic anhydrase, which is a target in cancer therapy. nih.gov

Below is a table highlighting the potential of substituted benzoates as pharmaceutical intermediates:

| Compound Class | Therapeutic Area of Interest | Relevant Synthetic Transformations |

| Substituted Benzoates | Anticancer | Nucleophilic substitution, ester hydrolysis, amide coupling |

| Amino-substituted Benzoates | Anti-inflammatory | Reduction of nitro group, acylation |

| Hydroxy-substituted Benzoates | Antifungal | Ether cleavage, esterification |

This table illustrates the general utility of the benzoate scaffold in medicinal chemistry, suggesting the potential for derivatives of this compound in these areas.

Integration into Convergent and Divergent Synthetic Strategies

The multifunctionality of this compound makes it an ideal candidate for both convergent and divergent synthetic approaches. In a convergent synthesis, different fragments of a target molecule are synthesized separately and then combined. This compound can be elaborated into a key fragment that is later coupled with other independently synthesized fragments.

Conversely, in a divergent synthesis, a single starting material is used to generate a diverse range of products. From this compound, a variety of derivatives can be accessed by selectively reacting at the ester, the ether linkage, or the aromatic ring. This allows for the efficient generation of a library of related compounds for structure-activity relationship studies.

Exploration of Derivatives in Functional Materials Science

The inherent properties of the this compound structure, such as its rigidity and potential for electronic modulation, make its derivatives promising candidates for applications in materials science.

Design and Synthesis of Liquid Crystalline and Polymerizable Derivatives

The formation of liquid crystalline phases is often associated with molecules that possess a rigid core and flexible terminal groups. Alkoxy-substituted benzoic acid derivatives are well-known to exhibit liquid crystalline behavior. oup.com For example, alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates have been shown to form smectic A phases. oup.comoup.com The rigid phenyl ring of this compound, coupled with the ethoxy chain, provides the basic structural requirements for mesogen formation. By extending the alkyl chain of the ethoxy group or by introducing other mesogenic units, it is plausible to design and synthesize derivatives of this compound that exhibit nematic or smectic liquid crystal phases.

Furthermore, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the molecule could lead to the formation of liquid crystalline polymers. These materials combine the properties of liquid crystals with the processability of polymers and are used in applications such as optical films and displays.

The following table outlines the key structural features of benzoate derivatives that influence their liquid crystalline properties:

| Structural Feature | Influence on Liquid Crystalline Properties | Example from Related Compounds |

| Rigid Core | Provides shape anisotropy | Phenyl benzoate |

| Flexible Terminal Chains | Promotes fluidity and lowers melting point | Alkoxy chains of varying lengths |

| Substituents on the Core | Affects packing and clearing temperatures | Bromo and nitro substitutions oup.com |

This table provides a general guide to designing liquid crystals based on the benzoate scaffold, indicating the potential for this compound derivatives.

Potential as Components in Organic Electronic Materials

Organic electronic materials are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of organic molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for their performance in these devices. Benzoate esters have been explored as acceptor moieties in molecules designed for thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.

The this compound scaffold possesses both an electron-donating ethoxy group and an electron-withdrawing methyl ester group. This push-pull electronic structure can be exploited to tune the HOMO and LUMO energy levels of its derivatives. By strategically coupling this core with other donor or acceptor units, it is conceivable to design novel materials with tailored optoelectronic properties for use in organic electronic devices.

Utilization in Mechanistic Probes and Ligand Development

The distinct arrangement of substituents on the benzene ring of this compound makes it a valuable tool for researchers investigating reaction mechanisms and developing new catalytic systems. The interplay between the electron-donating ethoxy group, the sterically influential methyl group, and the reactive methyl ester functionality provides a unique platform for a variety of chemical investigations.

As a Model Substrate for Fundamental Chemical Studies

The study of reaction mechanisms is fundamental to advancing chemical synthesis. The behavior of molecules during a chemical transformation provides invaluable insights that guide the development of new and more efficient synthetic methods. While direct studies on this compound as a model substrate are not extensively documented, the reactivity of similarly structured benzoate derivatives offers a window into its potential applications.

For instance, studies on the interaction of methyl benzoate derivatives with proteins like bovine serum albumin (BSA) help in understanding the binding mechanisms and thermodynamic parameters of these interactions. Research on compounds such as methyl o-methoxy p-methylaminobenzoate has utilized steady-state and time-resolved spectroscopic techniques to elucidate the processes of fluorescence quenching and the formation of stable complexes with proteins. These studies provide a framework for how this compound could be employed to probe the active sites of enzymes or other biological macromolecules. The specific electronic and steric environment of this compound would offer a unique data point in such comparative studies.

Table 1: Spectroscopic and Binding Studies of Related Methyl Benzoate Derivatives

| Compound Studied | Technique(s) Used | Key Findings | Potential Relevance for this compound |

| Methyl o-methoxy p-methylaminobenzoate | Steady-state and time-resolved fluorescence spectroscopy | Characterization of binding interaction with bovine serum albumin (BSA); determination of quenching mechanisms. | Could serve as a comparative model substrate to understand how substituent changes affect protein-ligand interactions. |

| Methyl o-hydroxy p-methylaminobenzoate | Steady-state and time-resolved fluorescence spectroscopy | Investigation of excited-state intramolecular proton transfer (ESIPT) and interaction with BSA. | The absence of the ortho-hydroxyl group in this compound would make it a useful control in studying the role of specific hydrogen bonding interactions. |

This table presents data from studies on related compounds to infer the potential applications of this compound.

Incorporation into Novel Ligand Scaffolds for Catalysis

The development of new ligands is at the heart of modern catalysis. Ligands are molecules that bind to a central metal atom to form a catalyst, and their structure dictates the catalyst's activity and selectivity. The benzoate scaffold is a common feature in many ligands, and the specific substitution pattern of this compound makes it an intriguing building block for novel ligand design.

While direct synthesis of ligands from this compound is not yet widely reported, the synthesis of related structures provides a clear blueprint for its potential. For example, the synthesis of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters has been explored as key intermediates in the creation of Selective Estrogen Receptor Modulators (SERMs). researchgate.net This work highlights how the benzoate core can be functionalized to create complex molecules with specific biological targets.

The presence of the ethoxy and methyl groups on the aromatic ring of this compound can be leveraged to fine-tune the electronic and steric properties of a resulting ligand. These properties are critical in controlling the outcome of a catalytic reaction. For instance, the ethoxy group can influence the electron density at the metal center, while the methyl group can create a specific steric environment that directs the approach of substrates.

Table 2: Synthesis of Functionalized Benzoate Esters for Advanced Applications

| Starting Material | Synthetic Transformation | Resulting Compound Class | Application |

| Methyl 4-hydroxybenzoate | Etherification and amination | Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters | Intermediates for Selective Estrogen Receptor Modulators (SERMs) researchgate.net |

| Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Ethylation | Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide nih.gov | Biologically active benzothiazine derivatives nih.gov |

This table showcases synthetic routes starting from related benzoate derivatives, illustrating the potential for incorporating this compound into complex molecular architectures.

Future Directions and Emerging Research Perspectives for Methyl 4 Ethoxy 2 Methylbenzoate

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of benzoate (B1203000) esters often involves methods that are not environmentally benign. jsynthchem.comtcu.edu The future of chemical synthesis lies in the adoption of green chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of compounds like Methyl 4-ethoxy-2-methylbenzoate, research is moving towards more sustainable practices.

Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: A significant advancement in green chemistry is the development of catalyst-free and solvent-free reaction conditions. bohrium.com These methods reduce the reliance on potentially toxic catalysts and organic solvents, leading to cleaner reaction profiles and easier product isolation. bohrium.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting to environmentally friendly options such as water or bio-based solvents. rsc.org Research into the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, is also gaining traction as they are often biodegradable and have low toxicity. dergipark.org.tr

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are being explored as alternatives to conventional heating. These methods can lead to shorter reaction times, higher yields, and reduced energy consumption.

Bio-based Production: An innovative approach involves the use of engineered microorganisms to produce benzoate precursors from renewable resources like glucose. nih.gov This bio-based pathway offers a sustainable alternative to petrochemical processes. nih.gov

| Approach | Advantages | Challenges | Relevant Research |

|---|---|---|---|

| Traditional Synthesis | Well-established methods | Often relies on harsh reagents and generates significant waste | tcu.edu |

| Catalyst-Free Synthesis | High atom economy, no toxic waste, reduced separation steps | May require specific reaction conditions (e.g., room temperature) and longer reaction times | bohrium.com |

| Green Solvents (e.g., DES) | Low cost, environmentally friendly, high catalytic activity | Potential for high viscosity and need for specific hydrogen bond donors/acceptors | jsynthchem.comdergipark.org.tr |